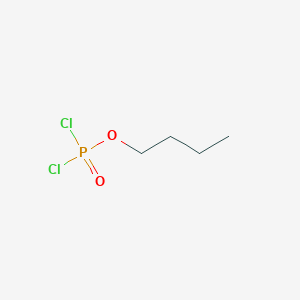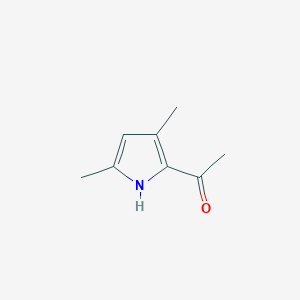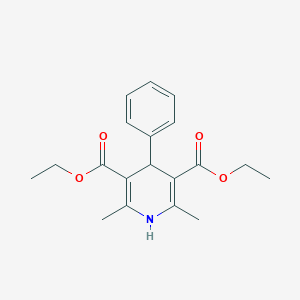
4-Benzoylbutyric acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Benzoylbutyric acid involves complex reactions that yield products with potential inhibitory activity against certain enzymes or for the treatment of various conditions. For example, the synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid demonstrates the use of a pyrrolo[2,3-d]pyrimidine scaffold conducive to dual enzyme inhibitory activity, highlighting the importance of the 4-position substituent in determining potency (Gangjee et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-Benzoylbutyric acid and its derivatives is crucial in determining their biological activity and chemical reactivity. The benzoyl group attached to the butyric acid moiety influences the compound's electronic and steric properties, impacting its ability to participate in various chemical reactions and its interaction with biological targets.
Chemical Reactions and Properties
4-Benzoylbutyric acid derivatives exhibit a range of biological activities, including inhibitory effects on enzymes like dihydrofolate reductase and thymidylate synthase, as demonstrated by compounds synthesized from pyrrolo[2,3-d]pyrimidine scaffolds (Gangjee et al., 2005). These activities are largely due to the specific molecular structures and the presence of the benzoyl group, which plays a significant role in the compounds' mechanism of action.
Physical Properties Analysis
The physical properties of 4-Benzoylbutyric acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The benzoyl group increases the compound's hydrophobicity, affecting its solubility in various solvents. These properties are essential for determining the compound's applicability in different synthesis reactions and its behavior in biological systems.
Chemical Properties Analysis
The chemical properties of 4-Benzoylbutyric acid, including its reactivity with different chemical groups and its stability under various conditions, are pivotal for its use in synthesis and pharmaceutical applications. The compound's ability to undergo reactions such as condensation, reduction, and oxidation opens up pathways for the synthesis of a wide range of derivatives with potential therapeutic uses.
References:
Applications De Recherche Scientifique
Apoptosis Induction in Cancer Cells : Fung et al. (2012) investigated the effects of 4-benzoylbutyric acid on colorectal cancer cells. They found that this compound, along with butyrate, influences apoptosis and anti-proliferative effects by altering protein levels related to cell energy metabolism, ER homeostasis, and signal transduction pathways (Fung et al., 2012).
Synthesis of 5-Benzoyldihydro-2(3H)-furanone : Chen et al. (2005) demonstrated the use of 4-benzoylbutyric acid in synthesizing 5-benzoyldihydro-2(3H)-furanone, a chemical reaction conducted in an ionic solvent, which is considered a "green" recyclable method (Chen et al., 2005).
Resin-Bound Hypervalent Iodine Reagent : Huang et al. (2001) prepared a polymer-supported hypervalent iodine reagent that reacts with 4-benzoylbutyric acid for the formation of 5-benzoyldihydro-2(3H)-furanone. This method allowed for the reagent to be regenerated and reused (Huang et al., 2001).
Fischer Indole Synthesis : Hutchins and Chapman (1996) utilized 4-benzoylbutyric acid in the Fischer indole synthesis on a solid support. This method was employed for the preparation of 2-arylindoles (Hutchins & Chapman, 1996).
Photovoltaic Cell Development : Yang et al. (2007) used alkyl 4-benzoylbutyrate derivatives in the creation of photovoltaic cells. They investigated the efficiency of these cells and the surface morphology of the relevant materials (Yang et al., 2007).
Synthesis of Schiff Base Compounds : Radi et al. (2019) explored the preparation of new derivatives using 4-benzoylbutyric acid and studied their biological activity, highlighting the compound's relevance in pharmaceutical research (Radi et al., 2019).
Safety And Hazards
4-Benzoylbutyric acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, washing hands thoroughly after handling, wearing protective gloves, clothing, eye protection, and face protection .
Orientations Futures
The market for 4-Benzoylbutyric acid is expected to grow significantly. It is projected to reach a value pool of US$ 12 Billion by 2023-end, and global demand for 4-Benzoylbutyric acid is expected to rise at a CAGR of 5.2% to US$ 20 Billion in 2033 . This anticipated expansion reflects a growing demand for the compound across various industries, driven by its diverse applications and benefits .
Propriétés
IUPAC Name |
5-oxo-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWSBAVRQZYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164469 | |
| Record name | 4-Benzoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylbutyric acid | |
CAS RN |
1501-05-9 | |
| Record name | δ-Oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1501-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1501-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzoylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzoylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYLBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595CFD21KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



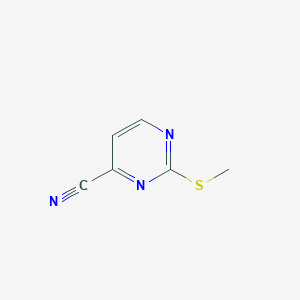
![Benzo[b]thiophene-3-acetic acid](/img/structure/B72388.png)
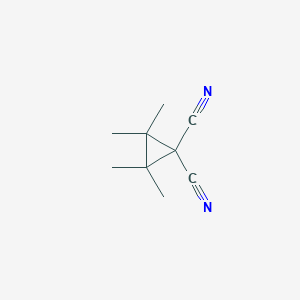
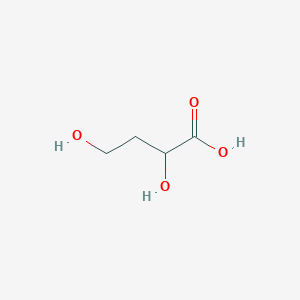
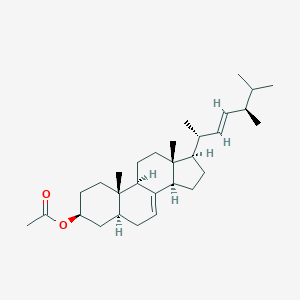
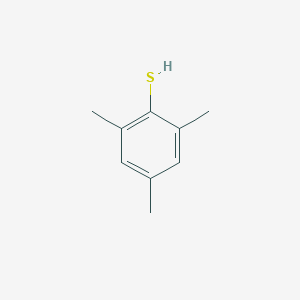
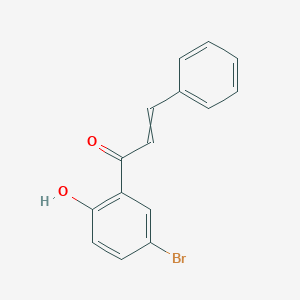
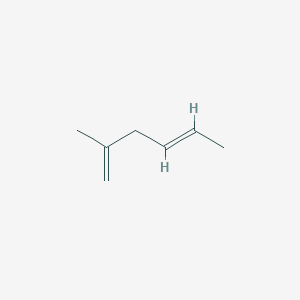
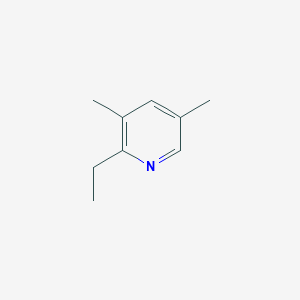
![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)
